molecular formula C13H8O2 B8725928 1H-Benz[f]indene-1,3(2H)-dione CAS No. 22734-61-8

1H-Benz[f]indene-1,3(2H)-dione

Cat. No.: B8725928
CAS No.: 22734-61-8
M. Wt: 196.20 g/mol
InChI Key: YAJKDGXVZVCTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz[f]indene-1,3(2H)-dione (CAS 22734-61-8) is a polycyclic aromatic diketone with the molecular formula C₁₃H₈O₂ and a molecular weight of 196.20 g/mol . Structurally, it comprises a naphthalene core fused with a cyclopentane ring bearing two ketone groups at positions 1 and 2. This compound is notable for its role in antiviral research, particularly as a component of Benzhydrazone, which selectively inhibits glycosylation of herpes simplex virus (HSV) glycoproteins at low concentrations (exact mechanism remains undetermined) . It exhibits low oral toxicity (LD₅₀ >2000 mg/kg) and negative mutagenicity, making it a relatively safe candidate for therapeutic exploration .

Properties

CAS No.

22734-61-8

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C13H8O2/c14-12-7-13(15)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2

InChI Key

YAJKDGXVZVCTKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indane-1,3-dione (1H-Indene-1,3(2H)-dione)

  • Molecular Formula : C₉H₆O₂; Molecular Weight : 146.14 g/mol.
  • Key Differences :
    • Lacks the fused naphthalene system, resulting in a simpler bicyclic structure.
    • Electronic Properties : In push-pull chromophores, indane-1,3-dione-based dyes exhibit a blue-shifted intramolecular charge transfer (ICT) band compared to 1H-Benz[f]indene-1,3(2H)-dione derivatives. For example, replacing indane-1,3-dione with the naphthalene-fused analog induces a ~50–100 nm red shift in absorption, enhancing optoelectronic applications .
    • Synthetic Utility : Widely used as a precursor for spirohydantoins and alkylated derivatives in medicinal chemistry .

1H-Benz[f]isoindole-1,3(2H)-dione (2b)

  • Molecular Formula: C₁₂H₇NO₂; Molecular Weight: 197.19 g/mol.
  • Key Differences: Features a 5-membered N-formylformamide cyclic scaffold instead of a diketone-fused system. Demonstrates high reactivity in multicomponent reactions (e.g., Passerini reaction: 96% yield), attributed to steric and electronic compatibility with the reaction mechanism. In contrast, 6-membered analogs (e.g., 1H-Benzo[de]isoquinoline-1,3(2H)-dione) show poor yields (<10%) .

1H-Benz[de]isoquinoline-1,3(2H)-dione (Naphthalimide)

  • Molecular Formula: C₁₂H₇NO₂; Molecular Weight: 197.19 g/mol.
  • Key Differences :
    • Contains a 6-membered imide ring fused to naphthalene, differing in electron-withdrawing groups.
    • Applications: Used in fluorescent dyes and DNA intercalators, contrasting with this compound’s antiviral focus .

6,7-Difluoro-1H-Benz[f]indene-1,3(2H)-dione

  • Molecular Formula : C₁₃H₆F₂O₂; Molecular Weight : 232.18 g/mol.
  • Key Differences :
    • Fluorination at positions 6 and 7 increases density (1.507 g/cm³) and alters acidity (predicted pKa = 8.79) compared to the parent compound. Such substitutions enhance stability and tailor solubility for pharmaceutical formulations .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Biological Activity/Notes
This compound C₁₃H₈O₂ 196.20 Antiviral (HSV glycosylation inhibition) LD₅₀ >2000 mg/kg; non-mutagenic
Indane-1,3-dione C₉H₆O₂ 146.14 Optoelectronic precursor; blue-shifted ICT Used in spirohydantoin synthesis
1H-Benz[f]isoindole-1,3(2H)-dione C₁₂H₇NO₂ 197.19 High-yield Passerini reactions (96%) 5-membered scaffold enhances reactivity
Naphthalimide C₁₂H₇NO₂ 197.19 Fluorescent dyes; DNA intercalators No direct antiviral activity reported
6,7-Difluoro derivative C₁₃H₆F₂O₂ 232.18 Increased density (1.507 g/cm³) Tailored for drug stability

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